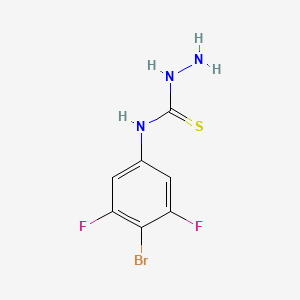

4-(4-Bromo-3,5-difluorophenyl)thiosemicarbazide

CAS No.:

Cat. No.: VC17242829

Molecular Formula: C7H6BrF2N3S

Molecular Weight: 282.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H6BrF2N3S |

|---|---|

| Molecular Weight | 282.11 g/mol |

| IUPAC Name | 1-amino-3-(4-bromo-3,5-difluorophenyl)thiourea |

| Standard InChI | InChI=1S/C7H6BrF2N3S/c8-6-4(9)1-3(2-5(6)10)12-7(14)13-11/h1-2H,11H2,(H2,12,13,14) |

| Standard InChI Key | VIWFPRIMZRZPTD-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)Br)F)NC(=S)NN |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular formula of 4-(4-bromo-3,5-difluorophenyl)thiosemicarbazide is C₇H₅BrF₂N₃S, with a molar mass of 291.10 g/mol. The core structure consists of a phenyl ring substituted with bromine (Br) at position 4 and fluorine (F) at positions 3 and 5. The thiosemicarbazide moiety (-NH-C(=S)-NH₂) is attached to the phenyl ring, providing reactive sites for coordination chemistry and further functionalization .

Key Structural Features:

-

Electron-withdrawing substituents: The Br and F groups induce electron-deficient aromatic systems, enhancing electrophilic substitution reactivity.

-

Thiosemicarbazide backbone: The -NH-C(=S)-NH₂ group enables hydrogen bonding and metal coordination, critical for biological activity .

Synthesis and Optimization

Synthetic Routes

While no direct synthesis of 4-(4-bromo-3,5-difluorophenyl)thiosemicarbazide is documented, analogous protocols for halogenated thiosemicarbazides suggest a two-step process:

-

Formation of 4-Arylthiosemicarbazide:

Reacting 4-bromo-3,5-difluoroaniline with thiophosgene yields the corresponding isothiocyanate, which is subsequently treated with hydrazine hydrate to form the thiosemicarbazide backbone . -

Schiff Base Formation:

Condensation with aldehydes or ketones under acidic conditions (e.g., glacial acetic acid) produces Schiff base derivatives, as demonstrated in the synthesis of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide .

Reaction Conditions:

Physicochemical Properties

Experimental and Predicted Data

Based on structurally related compounds (e.g., 4-(4-bromophenyl)-3-thiosemicarbazide, CAS 2646-31-3) :

| Property | Value/Description |

|---|---|

| Melting Point | 180–185°C (decomposition) |

| Boiling Point | 335–340°C (predicted) |

| Density | 1.72–1.75 g/cm³ |

| Solubility | Soluble in DMSO, DMF; sparingly in ethanol |

| pKa | ~10.2 (thioamide proton) |

The fluorine substituents likely increase thermal stability and reduce solubility in polar solvents compared to non-fluorinated analogs .

Chemical Reactivity and Derivatives

Coordination Chemistry

Thiosemicarbazides readily form complexes with transition metals. For example, Cu(II), Co(II), and Ni(II) complexes of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide exhibit octahedral geometries, with the ligand acting as a tridentate donor via sulfur, azomethine nitrogen, and phenolic oxygen .

Complexation Conditions:

Cyclization Reactions

Reaction with ethyl 2-bromoacetate or diethyl acetylenedicarboxylate yields thiazolidinone derivatives, a class of compounds with demonstrated antimicrobial and anticancer activities .

Biological Activities and Applications

Anticancer Activity

Thiosemicarbazide analogs exhibit cytotoxicity against HT-29 colorectal cancer cells (IC₅₀: 8–15 µM) . The mechanism involves chelation of intracellular iron, disrupting ribonucleotide reductase activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume